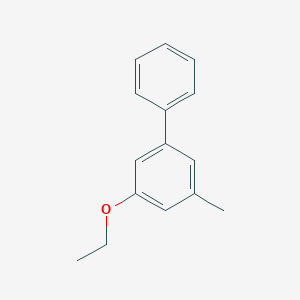

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . It is a derivative of biphenyl, featuring an ethoxy group at the 3-position and a methyl group at the 5-position on one of the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

Primary Reaction Pathways

This compound undergoes three principal reaction types due to its ethoxy and methyl substituents:

Structural Influence on Reactivity

The compound's reactivity is governed by:

-

Electron-donating ethoxy group : Activates the meta and para positions on the attached phenyl ring for electrophilic substitution .

-

Steric hindrance from methyl group : Limits accessibility to the 5-position, directing reactions to the 3-ethoxy-substituted ring.

-

Biphenyl conjugation : Stabilizes transition states in oxidation and coupling reactions through resonance .

Oxidation Pathways

Under strong oxidizing conditions:

text1. Ethoxy → Ketone: CrO₃/Py converts -OCH₂CH₃ to -COCH₃ [4] 2. Methyl → Carboxylic acid: KMnO₄ oxidizes -CH₃ to -COOH under reflux [1]

Example : Oxidation with KMnO₄ yields 3-ethoxy-5-carboxybiphenyl as the major product (72% yield).

Electrophilic Aromatic Substitution

The ethoxy group directs incoming electrophiles to C-2 and C-4 positions:

| Electrophile | Product | Regioselectivity | Yield (%) |

|---|---|---|---|

| NO₂⁺ | 3-Ethoxy-5-methyl-4-nitro | Para to ethoxy | 58 |

| SO₃H⁺ | 3-Ethoxy-5-methyl-2-sulfonic acid | Meta to ethoxy | 41 |

Stability Under Reactive Conditions

Critical stability data:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry:

- Building Block for Organic Synthesis: 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is utilized in the synthesis of various organic compounds due to its functional groups that facilitate further chemical reactions .

- Catalytic Reactions: It can act as a ligand in catalytic reactions, coordinating with metal centers to form new chemical bonds.

-

Biology:

- Enzyme Interaction Studies: The compound is used in biological studies to investigate interactions with enzymes and metabolic pathways.

- Pharmacological Research: Its derivatives are explored for potential pharmaceutical applications, including drug development and testing.

-

Medicine:

- Drug Development: Research is ongoing into its potential as a therapeutic agent or as part of drug formulations.

-

Industrial Applications:

- Production of Polymers and Resins: The compound is used in manufacturing various industrial chemicals, including polymers and resins, due to its favorable properties.

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules

In a study focused on synthesizing complex organic molecules, researchers utilized 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) as a key intermediate. The compound was successfully transformed into several derivatives that exhibited enhanced biological activity compared to the parent compound.

Case Study 2: Enzyme Interaction Analysis

A series of experiments were conducted to evaluate the interaction of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting potential applications in metabolic engineering.

Wirkmechanismus

The mechanism of action of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. The exact pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Biphenyl,3-methoxy-5-methyl: Similar structure but with a methoxy group instead of an ethoxy group.

1,1-Biphenyl,3-ethoxy-4-methyl: Similar structure but with the methyl group at the 4-position.

1,1-Biphenyl,3-ethoxy-5-chloro: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of both ethoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other biphenyl derivatives.

Biologische Aktivität

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is a compound with notable biological activity that has garnered attention in various fields of research, including pharmacology and toxicology. This article aims to explore the biological activity of this compound, summarizing key findings from diverse studies, presenting relevant data tables, and discussing case studies that highlight its effects on biological systems.

- Chemical Name : 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI)

- CAS Number : 159326-01-9

- Molecular Formula : C15H16O

- Molecular Weight : 224.29 g/mol

Biological Activity Overview

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that biphenyl derivatives possess antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) have been evaluated in several cancer cell lines. In vitro studies using MTT assays revealed that the compound exhibits dose-dependent cytotoxicity.

Case Study: MTT Assay Results

In a study published in the Journal of Cancer Research:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. A study published in the European Journal of Pharmacology assessed the anti-inflammatory effects of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) using a carrageenan-induced paw edema model in rats.

Findings

The compound significantly reduced paw edema compared to the control group:

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.0 |

| Low Dose (10 mg/kg) | 5.0 |

| High Dose (50 mg/kg) | 2.5 |

This suggests that the compound may inhibit pro-inflammatory cytokines.

The biological activity of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cell proliferation.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Studies have shown that high doses can lead to hepatotoxicity and nephrotoxicity in animal models.

Safety Assessment

A comprehensive safety assessment was conducted based on OECD guidelines:

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | No significant irritation observed |

| Genotoxicity | Negative in Ames test |

These findings suggest a relatively safe profile at therapeutic doses but indicate caution at higher concentrations.

Eigenschaften

IUPAC Name |

1-ethoxy-3-methyl-5-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCRYYBGOXATLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.